molecular formula C18H12N2O3S B14560948 Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl- CAS No. 62127-99-5

Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl-

Cat. No.: B14560948
CAS No.: 62127-99-5
M. Wt: 336.4 g/mol
InChI Key: PYEIAFOEBGJTSH-UHFFFAOYSA-N
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Description

The compound Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl- features a central ketone group (methanone) flanked by two aromatic substituents:

  • A phenyl group.
  • A substituted phenyl ring bearing a [(5-nitro-2-thienyl)methylene]amino moiety. This includes a 5-nitro-2-thienyl (thiophene with nitro at position 5) linked via a methylene-amino bridge.

This structural complexity suggests applications in pharmaceuticals (e.g., enzyme inhibition) or materials science (e.g., UV absorption) .

Properties

CAS No.

62127-99-5

Molecular Formula

C18H12N2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

[4-[(5-nitrothiophen-2-yl)methylideneamino]phenyl]-phenylmethanone

InChI

InChI=1S/C18H12N2O3S/c21-18(13-4-2-1-3-5-13)14-6-8-15(9-7-14)19-12-16-10-11-17(24-16)20(22)23/h1-12H

InChI Key

PYEIAFOEBGJTSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=CC3=CC=C(S3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl- typically involves the condensation of 5-nitro-2-thiophenecarboxaldehyde with 4-aminobenzophenone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of dyes and other chemicals.

Mechanism of Action

The mechanism by which Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and thienyl ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Substituted Aminothiazole Methanones (Antidiabetic Activity)

Example Compound: {4-amino-2-[(4-methylphenyl)amino]-5-thiazolyl}(3,5-di-t-butyl-4-hydroxyphenyl)methanone (5d) .

Property Target Compound Compound 5d
Core Structure Thienyl-amino-phenyl methanone Thiazolyl-amino-phenyl methanone
Substituents 5-nitro-thienyl 4-methylphenyl, di-t-butyl phenol
Bioactivity (IC₅₀) Not reported 283.19 µM (α-amylase inhibition)
Key Feature Nitro group enhances reactivity Phenolic hydroxyl aids H-bonding

Analysis :

  • The thiazole core in 5d is replaced with a thienyl group in the target compound. Thienyl’s sulfur atom may alter electron distribution and binding affinity.
  • The nitro group in the target compound could enhance enzyme inhibition compared to 5d’s methyl and t-butyl groups, but empirical data is lacking .

Indole-Based Methanones (Steric and Spectral Properties)

Example Compounds: Cyclopentyl(1-Indole-3-yl)methanone and cyclohexyl(1-Indole-3-yl)methanone .

Property Target Compound Indole-Based Methanones
Aromatic System Thienyl-phenyl Indole (bulky fused ring)
Steric Hindrance Moderate (planar thienyl) High (indole’s 2,3 positions)
Spectral Peaks Likely distinct nitro signals Absent due to steric hindrance

Analysis :

Tetrazole-Stabilized Methanones (Thermal Stability)

Example Compounds: Di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) .

Property Target Compound Tetrazole Derivatives
Thermal Stability Not reported Decompose at 247.6–288.7°C
Stabilization Nitro and aromatic H-bonding Extensive tetrazole H-bonding

Analysis :

  • The target compound’s nitro group may form intramolecular H-bonds, but tetrazole derivatives exhibit higher stability due to dense H-bond networks .

Analysis :

  • The target’s nitro group may shift absorption to shorter wavelengths (UV-C) compared to Chimassorb®81’s UV-B focus, suggesting divergent industrial roles .

Data Tables

Table 1: Molecular Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₈H₁₃N₃O₃S ~351.38 (estimated) 5-nitro-thienyl, phenyl
{4-amino-2-[(4-methylphenyl)amino]-... C₂₅H₂₉N₃O₂S 483.64 Thiazolyl, di-t-butyl phenol
Chimassorb®81 C₁₅H₁₄O₃ 242.27 2-hydroxy-4-octyloxy
[4-amino-2-(4-chloroanilino)-...] C₁₇H₁₁ClF₃N₃OS 406.80 Chloroanilino, CF₃

Table 2: Bioactivity and Stability

Compound IC₅₀ (α-amylase) Thermal Decomposition (°C)
Target Compound Not reported Not reported
Compound 5d 283.19 µM Not reported
Tetrazole derivatives N/A 247.6–288.7

Biological Activity

Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl- (CAS Number: 62127-99-5), is a compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on diverse scientific literature.

  • Molecular Formula : C18_{18}H12_{12}N2_{2}O3_{3}S
  • Molecular Weight : 328.36 g/mol
  • Structure : The compound features a thienyl moiety substituted with a nitro group, which is critical for its biological activity.

Synthesis

The synthesis of Methanone involves the reaction between 5-nitro-2-thiophenecarboxaldehyde and an appropriate amine. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or methanol, often utilizing a catalyst like piperidine to facilitate the formation of the desired product.

Anticancer Activity

Research has demonstrated that Methanone exhibits significant anticancer properties:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of specific signaling pathways. Its interaction with cellular enzymes may lead to the inhibition of cancer cell proliferation.
  • Case Study Findings : In vitro studies have shown that Methanone reduces the viability of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Notably, it has been reported to exert selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Cell LineIC50 (µM)Effectiveness
A54910.5High
MCF-715.0Moderate
HeLa12.0High

Antimicrobial Activity

Methanone also demonstrates promising antimicrobial properties:

  • Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
  • Inhibition Zones : In disk diffusion assays, Methanone produced inhibition zones ranging from 15 mm to 25 mm against various bacterial strains, indicating potent antimicrobial activity.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus (MRSA)20
Escherichia coli18
Pseudomonas aeruginosa15

The biological activity of Methanone is largely attributed to its structural components:

  • Nitro Group : The presence of the nitro group is crucial for its reactivity and interaction with biological targets.
  • Thienyl Moiety : This component enhances the lipophilicity of the compound, facilitating membrane penetration and subsequent cellular uptake.

Research Applications

Methanone's unique structure and biological properties make it a valuable candidate for further research:

  • Drug Development : Its potential as an anticancer and antimicrobial agent positions it as a candidate for new therapeutic formulations.
  • Chemical Biology : The compound serves as a scaffold for synthesizing novel derivatives with enhanced efficacy and selectivity.

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